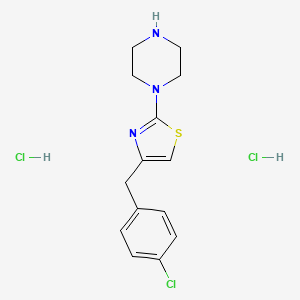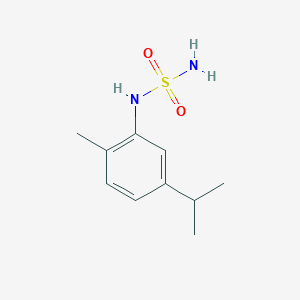
Sulfamide,carvacryl-(7ci,8ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamide, carvacryl- (7CI,8CI): . This compound is a derivative of sulfamide and carvacrol, combining the properties of both functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, carvacryl- (7CI,8CI) typically involves the reaction of carvacrol with sulfamide under controlled conditions. One common method includes the use of chlorosulfonyl isocyanate (CSI) as a reagent, which reacts with carvacrol to form the desired sulfamide derivative . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of Sulfamide, carvacryl- (7CI,8CI) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfamide, carvacryl- (7CI,8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Sulfamide, carvacryl- (7CI,8CI) is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity .
Biology: The compound has been studied for its antibacterial properties, showing significant activity against various bacterial strains .
Industry: In the industrial sector, Sulfamide, carvacryl- (7CI,8CI) can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Sulfamide, carvacryl- (7CI,8CI) involves its interaction with bacterial enzymes, inhibiting their activity and thus preventing bacterial growth . The compound targets enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . By inhibiting this enzyme, the compound disrupts the bacterial metabolic pathway, leading to cell death.
Comparaison Avec Des Composés Similaires
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Carvacrol: A phenolic compound with antimicrobial and anticancer properties.
Uniqueness: Sulfamide, carvacryl- (7CI,8CI) combines the properties of both sulfamide and carvacrol, making it unique in its dual functionality
Propriétés
Numéro CAS |
6825-29-2 |
|---|---|
Formule moléculaire |
C10H16N2O2S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
1-methyl-4-propan-2-yl-2-(sulfamoylamino)benzene |
InChI |
InChI=1S/C10H16N2O2S/c1-7(2)9-5-4-8(3)10(6-9)12-15(11,13)14/h4-7,12H,1-3H3,(H2,11,13,14) |
Clé InChI |
PPTUAHLABOVWDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
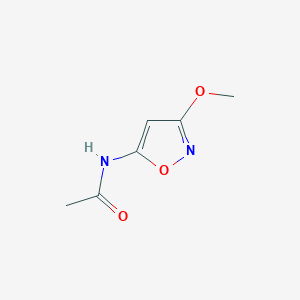
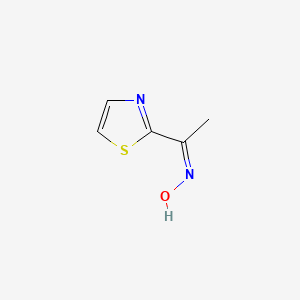
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
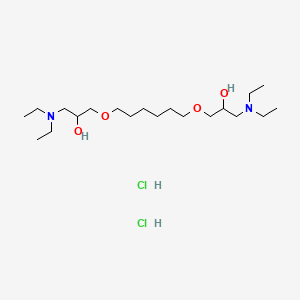
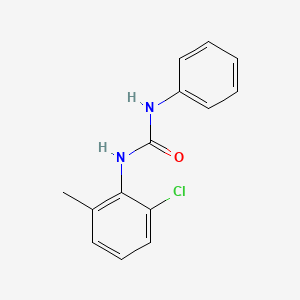
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
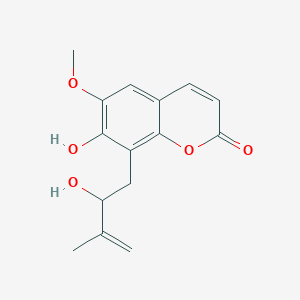
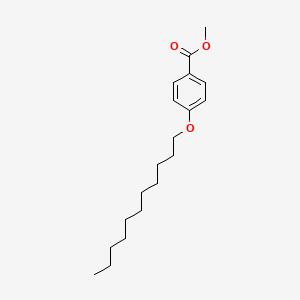
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
